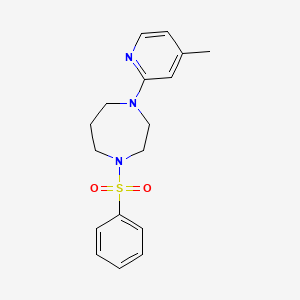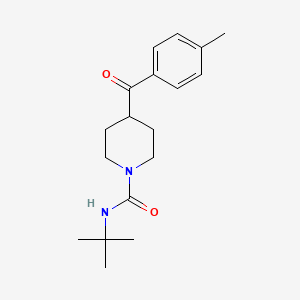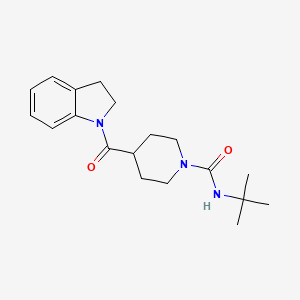
1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a benzenesulfonyl group and a 4-methylpyridin-2-yl group attached to the diazepane ring, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the diazepane ring is treated with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Methylpyridin-2-yl Group: The final step involves the coupling of the 4-methylpyridin-2-yl group to the diazepane ring, which can be achieved through a nucleophilic substitution reaction using appropriate pyridine derivatives.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl or pyridinyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological activities.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 4-methylpyridin-2-yl group can enhance binding affinity and specificity towards certain biological targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds to 1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane include:
1-(Benzenesulfonyl)-4-(pyridin-2-yl)-1,4-diazepane: Lacks the methyl group on the pyridine ring, which may affect its binding affinity and biological activity.
1-(Benzenesulfonyl)-4-(4-chloropyridin-2-yl)-1,4-diazepane: Contains a chlorine substituent instead of a methyl group, potentially altering its reactivity and interactions with biological targets.
1-(Benzenesulfonyl)-4-(4-methoxypyridin-2-yl)-1,4-diazepane: Features a methoxy group, which can influence its solubility and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct chemical and biological properties compared to its analogues.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-15-8-9-18-17(14-15)19-10-5-11-20(13-12-19)23(21,22)16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKBJDWUXZVZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-hydroxy-4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B7142878.png)
![N-[(6-methoxypyridin-2-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide](/img/structure/B7142883.png)

![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-(3-phenylpropanoyl)-1,4-diazepane-1-carboxamide](/img/structure/B7142903.png)

![1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-tert-butyl-1-ethylurea](/img/structure/B7142915.png)
![8-(6-Methoxypyridine-3-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7142926.png)
![N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide](/img/structure/B7142934.png)
![5-[(5-Tert-butyl-1,3-thiazol-2-yl)sulfonylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7142937.png)
![N-[1-(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7142939.png)
![4-methyl-N-[[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methyl]pyridin-2-amine](/img/structure/B7142944.png)
![Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7142949.png)
![1-[2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-oxoethyl]-4-hydroxy-6-methylpyridin-2-one](/img/structure/B7142958.png)
![3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-propylpyrazole-4-carboxamide](/img/structure/B7142962.png)
